![molecular formula C15H16F3N3O4S B2436456 3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-74-8](/img/structure/B2436456.png)
3-Methyl-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the triazaspiro[4.5]decane ring, followed by the introduction of the sulfonyl group, the phenyl ring, and the trifluoromethyl group. The exact synthesis process would depend on the specific reactions used and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a spirocyclic ring system. The trifluoromethyl group would likely add significant electron-withdrawing character to the molecule, which could affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the sulfonyl group, and the dione groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution, addition, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could affect its solubility and stability .Scientific Research Applications
- Under visible light irradiation, arylthiolate anions form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone. This interaction enables an intramolecular single electron transfer (SET) reaction, leading to the S-trifluoromethylation of thiophenols. Notably, this process occurs without the need for a photoredox catalyst .
- Another related compound, 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , has been synthesized using a simple, fast, and cost-effective three-step method. The reactions proceed readily, yielding high product yields without requiring further purification .
Visible-Light-Promoted S-Trifluoromethylation
Synthesis of 1-Methyl-8-Phenyl-1,3-Diazaspiro[4.5]decane-2,4-Dione
These applications highlight the versatility and potential of this unique compound in both synthetic chemistry and photoredox processes. Researchers continue to explore its properties and applications, making it an exciting area of study . If you’d like more information or additional applications, feel free to ask!
Future Directions
properties
IUPAC Name |
3-methyl-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c1-20-12(22)14(19-13(20)23)5-7-21(8-6-14)26(24,25)11-4-2-3-10(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEQWFATXIJNOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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